N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Physicochemical profiling Solubility optimization Medicinal chemistry SAR

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1856058-37-1, MF C₁₂H₁₅N₃O, MW 217.27 g/mol) is a synthetic secondary amine belonging to the N-substituted 4-aminopyrazole class. The compound features a 1-methylpyrazole core with a secondary amine at the 4-position bearing a 4-methoxybenzyl substituent.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B11727796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-3-5-12(16-2)6-4-10/h3-6,8-9,13H,7H2,1-2H3
InChIKeyLBFQFDJKYWUFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine: Procurement-Relevant Scaffold Profile and Physicochemical Identity


N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1856058-37-1, MF C₁₂H₁₅N₃O, MW 217.27 g/mol) is a synthetic secondary amine belonging to the N-substituted 4-aminopyrazole class . The compound features a 1-methylpyrazole core with a secondary amine at the 4-position bearing a 4-methoxybenzyl substituent. This architecture combines the privileged pyrazole pharmacophore—a five-membered heterocycle recognized for its hydrogen-bond-donating capacity and metabolic stability as a phenol bioisostere [1]—with a 4-methoxybenzyl group that contributes additional polarity, conformational flexibility, and π-stacking potential. The 4-methoxybenzyl-pyrazole scaffold has been validated in potent, selective kinase inhibitor programs, notably as the core recognition element in a series of B-Rafᵛ⁶⁰⁰ᴱ/C-Raf dual inhibitors with sub-micromolar antiproliferative activity against A375P melanoma cells [2]. The compound is commercially available at research-grade purity (≥95%) from multiple catalog suppliers, positioning it as an accessible starting point for medicinal chemistry optimization and biochemical probe development.

Why N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine Cannot Be Replaced by Unsubstituted Benzyl or Des-Methoxy Analogs


Substituting N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine with its closest commercial analogs—N-benzyl-1-methyl-1H-pyrazol-4-amine (CAS 1006961-59-6) or 1-methyl-N-(4-methylbenzyl)-1H-pyrazol-4-amine (CAS 1006961-67-6)—introduces material alterations in hydrogen-bonding capacity, lipophilicity, and target-binding pharmacophore geometry that cannot be normalized by downstream formulation . The 4-methoxy substituent contributes a third hydrogen-bond acceptor (HBA = 3 vs. 2 for the unsubstituted benzyl analog) and lowers calculated LogP by approximately 0.3–0.5 log units relative to the 4-methylbenzyl congener, shifting both solubility and passive permeability profiles . Critically, class-level structure-activity relationship (SAR) evidence from the aminopyrazole amide Raf kinase inhibitor series demonstrates that the 4-methoxybenzyl substitution enhances antiproliferative potency approximately 5-fold compared to the 4-methylbenzyl analog on the same core scaffold (GI₅₀ = 0.43 μM vs. 2.1 μM, respectively) [1]. These quantitative differentials mean that procurement of a des-methoxy or des-oxygen analog for a screening campaign introduces a confounding variable that may nullify target engagement or produce false-negative results in assays dependent on the methoxy group's electronic and steric contributions.

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine: Comparator-Anchored Procurement Data


Hydrogen-Bond Acceptor Capacity: 4-Methoxybenzyl vs. Unsubstituted Benzyl and 4-Methylbenzyl Analogs

The target compound possesses three hydrogen-bond acceptor (HBA) sites versus two for the unsubstituted N-benzyl analog, a difference driven entirely by the methoxy oxygen on the 4-methoxybenzyl group . This additional HBA increases aqueous solubility potential and provides a supplementary interaction point for target-protein hydrogen bonding or water-mediated contacts. The predicted pKa of 8.77 for the secondary amine (measured on the structurally analogous N-(4-methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine) indicates that the compound exists predominantly in its neutral free-base form at physiological pH, with the 4-methoxy group contributing to altered protonation equilibrium relative to the 4-methylbenzyl analog .

Physicochemical profiling Solubility optimization Medicinal chemistry SAR

Antiproliferative Potency Enhancement: 4-Methoxybenzyl vs. 4-Methylbenzyl Substitution on Aminopyrazole Scaffolds

Class-level SAR from the phenylpyrazolodiazepin-7-one series—conformationally rigid analogs of the N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide scaffold—demonstrates that the 4-methoxybenzyl substituent confers approximately 5-fold greater antiproliferative potency compared to the 4-methylbenzyl substituent on the same core [1]. The 4-methoxybenzyl-bearing compound exhibited GI₅₀ = 0.43 μM against the A375P melanoma cell line, while the 4-methylbenzyl analog showed GI₅₀ = 2.1 μM. This potency differential is attributed to the methoxy oxygen's capacity for additional hydrogen-bonding and/or electrostatic interactions within the target binding pocket. The broader Raf kinase inhibitor series (Kim et al., 2011) further validates the 4-methoxybenzyl-aminopyrazole scaffold, with the lead compound 7c achieving GI₅₀ = 0.27 μM against A375P cells and selective inhibition of B-Rafᵛ⁶⁰⁰ᴱ (IC₅₀ = 0.26 μM) and C-Raf (IC₅₀ = 0.11 μM), competitive with the clinical standard sorafenib [2].

Anticancer drug discovery Kinase inhibition Melanoma therapeutics

Synthetic Tractability and Scaffold Diversification: One-Pot Reductive Amination Access to N-(4-Methoxybenzyl)-N-pyrazolyl Amines

A solvent-free, one-pot two-step reductive amination protocol has been validated for the synthesis of closely related N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine derivatives, achieving good yields without requiring isolation of the intermediate N-pyrazolyl imine [1]. The methodology, reported by Becerra et al. (Molbank, 2021), proceeds via condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde followed by in situ NaBH₄ reduction in methanol. Key operational advantages include: short reaction time (1 h reduction step), no inorganic reagents beyond the reducing agent, elimination of intermediate purification, and compatibility with diverse aldehyde inputs for library synthesis [1]. The N-pyrazolyl imine intermediate has further demonstrated utility in aza-Diels-Alder cycloadditions and related heterocycle-forming reactions, establishing the 4-methoxybenzyl-pyrazole amine as a versatile synthetic node [2]. This contrasts with the unsubstituted benzyl analog, which lacks the methoxy directing group that can influence regioselectivity in subsequent functionalization steps.

Synthetic methodology Parallel library synthesis Medicinal chemistry

Kinase Hinge-Binding Pharmacophore: Pyrazole 4-Amine as ATP-Site Recognition Element

The 1-methyl-1H-pyrazol-4-amine core functions as a validated kinase hinge-binding motif, with the pyrazole N2 nitrogen and the 4-amino NH serving as a bidentate hydrogen-bond donor-acceptor pair that mimics the adenine ring of ATP in the kinase hinge region [1]. Molecular docking studies on the N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide series confirmed that the pyrazole ring makes two hydrogen bonds in the hinge region and one intramolecular hydrogen bond between the 5-amino hydrogen and the 4-amide carbonyl oxygen, locking the scaffold into a coplanar conformation optimal for ATP-site occupancy [1]. This binding mode is structurally validated by the crystal structure of 1-methyl-1H-pyrazol-4-amine in complex with EcDsbA (PDB: 8D12), confirming the capacity of this minimal core for specific protein-ligand interactions [2]. The 4-methoxybenzyl substituent extends into the solvent-exposed region or adjacent hydrophobic pocket depending on the kinase, enabling tuning of selectivity without disrupting the conserved hinge-binding interactions. In contrast, the parent 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6, LogP ~0.002–0.58, MW 97.12) lacks the benzyl extension necessary for meaningful potency or selectivity optimization and serves only as a minimal fragment .

Kinase inhibitor design Hinge-binding motif Structure-based drug design

Sigma Receptor Pharmacological Targeting: Pyrazole Derivatives with Methoxybenzyl Substitution in Patent Claims

Pyrazole derivatives bearing methoxy substitution, including methoxybenzyl-containing variants, are explicitly claimed in sigma receptor inhibitor patents (US9181195B2), with demonstrated pharmacological activity toward the sigma (σ) receptor [1]. The patent discloses compounds of formula I incorporating pyrazole, methoxy, and substituted benzyl motifs as key structural elements for sigma receptor binding. Complementary medicinal chemistry literature on cycloalkyl-annelated pyrazoles reports high-affinity sigma-1 receptor ligands with pKi > 8 (Ki < 10 nM), demonstrating that pyrazole-based scaffolds can achieve potent, selective sigma receptor engagement when appropriately substituted [2]. These sigma-1 selective ligands showed high selectivity against a panel of >60 other receptors, indicating that the pyrazole core with optimized substitution can deliver target-specific pharmacology rather than promiscuous binding. The 4-methoxybenzyl group in N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine positions the compound within this pharmacologically relevant chemical space, whereas the des-methoxy N-benzyl analog lacks the oxygen-mediated interactions that may contribute to sigma receptor affinity and selectivity [1].

Sigma receptor pharmacology CNS drug discovery Neuropharmacology

Evidence-Anchored Procurement Scenarios for N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine


Kinase Inhibitor Lead Optimization: Hinge-Binding Scaffold with 4-Methoxybenzyl Extension for Selectivity Engineering

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is optimally deployed as a core scaffold in kinase inhibitor discovery programs targeting the ATP-binding site, where the 1-methylpyrazol-4-amine moiety provides a validated bidentate hinge-binding motif [1]. The 4-methoxybenzyl secondary amine serves as a vector for introducing diversity at the solvent-exposed or allosteric pocket interface—a strategy validated by the Raf kinase inhibitor series where the 4-methoxybenzyl-aminopyrazole core achieved B-Rafᵛ⁶⁰⁰ᴱ IC₅₀ = 0.26 μM and competitive antiproliferative activity with sorafenib [1]. Procurement for kinase programs is supported by the scaffold's commercial availability at ≥95% purity, the established one-pot synthetic methodology enabling rapid analog generation , and the ~5-fold potency advantage of 4-methoxybenzyl over 4-methylbenzyl substitution demonstrated in the phenylpyrazolodiazepin-7-one series (GI₅₀ = 0.43 vs. 2.1 μM) [2].

Sigma Receptor Pharmacological Profiling: CNS-Targeted Screening with Patent-Defined Chemical Space

The compound's structural alignment with the Markush claims of sigma receptor inhibitor patents (US9181195B2) positions it as a screening candidate for CNS-targeted programs investigating sigma-1 or sigma-2 receptor pharmacology [1]. The methoxybenzyl-pyrazole chemotype is represented in high-affinity sigma-1 ligands (pKi > 8) with demonstrated selectivity against >60 off-target receptors . Procurement for sigma receptor studies is differentiated from the use of N-benzyl-1-methyl-1H-pyrazol-4-amine by the presence of the 4-methoxy oxygen, which is explicitly enumerated in patent composition-of-matter claims and may contribute to receptor subtype selectivity through additional hydrogen-bonding or electrostatic interactions [1].

Antiproliferative Screening Cascades: Melanoma and Hematological Cancer Cell Line Panels

The scaffold has demonstrated class-level validation in antiproliferative screening against A375P melanoma (GI₅₀ = 0.27–0.43 μM for optimized amide derivatives) and U937 hematopoietic cancer cell lines [1]. The 4-methoxybenzyl substitution specifically contributes to potency: the 4-methoxybenzyl-bearing phenylpyrazolodiazepin-7-one (GI₅₀ = 0.43 μM) outperforms the 4-methylbenzyl analog (GI₅₀ = 2.1 μM) by ~5-fold [1]. Procurement for cancer cell line screening panels should prioritize the 4-methoxybenzyl variant over the 4-methylbenzyl or unsubstituted benzyl analogs to avoid the potency penalty associated with des-methoxy substitution. The compound's commercial availability as a research intermediate supports immediate deployment in medium-throughput antiproliferative assays without requiring in-house synthesis of the core scaffold.

Fragment-to-Lead Chemistry: Vector Elaboration from a Privileged Heterocyclic Core

N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine occupies a strategic position between fragment-sized hinge binders (e.g., 1-methyl-1H-pyrazol-4-amine, MW 97.12, LogP ~0.3) and fully elaborated drug-like leads (MW > 350) [1]. At MW 217.27 with LogP estimated ~1.1–1.3 and three hydrogen-bond acceptors, the compound provides sufficient molecular complexity for measurable target engagement while retaining the synthetic tractability needed for parallel derivatization . The secondary amine at the 4-position is a direct handle for amide coupling, sulfonamide formation, or reductive amination diversification. The validated one-pot synthetic protocol [2] enables rapid scale-up of the core scaffold, while the pyrazole C-3 and C-5 positions remain available for additional substitution, supporting a fragment-growth strategy that is not readily accessible with the simpler N-benzyl or N-methylbenzyl analogs.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.